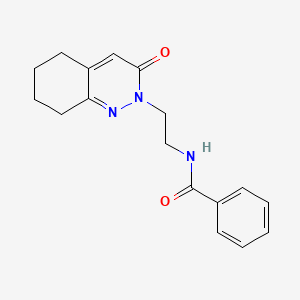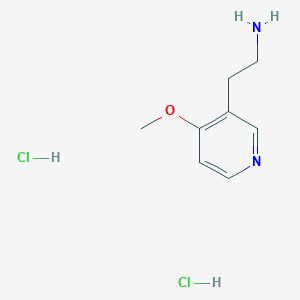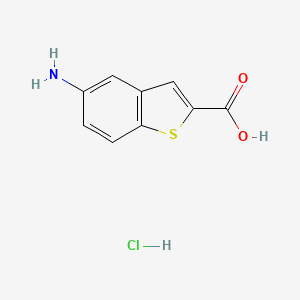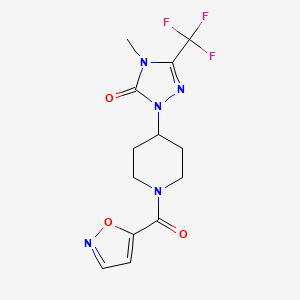
1-(1-(isoxazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(isoxazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C13H14F3N5O3 and its molecular weight is 345.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the synthesis of novel compounds involving isoxazole and triazole moieties that exhibit significant antimicrobial activity against various microorganisms. For instance, a study detailed the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, demonstrating good antimicrobial activity against bacteria and fungi (Suresh, Lavanya, & Rao, 2016). Similarly, another study focused on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives found these compounds to have strong antimicrobial properties, highlighting the role of piperidine or pyrrolidine rings in enhancing activity (Krolenko, Vlasov, & Zhuravel, 2016).
Chemical Reactions and Compound Synthesis
The reactivity and synthesis of isoxazole-based compounds have been explored, showing the versatility of these heterocycles in chemical reactions. For example, reactions involving 5-aryl-2,3-dimethylisoxazolium salts with aromatic aldehydes in the presence of piperidine have been studied, indicating the influence of aldehyde structure on the reactivity of isoxazolium salts (Alberola et al., 1993). Additionally, the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine rings, underline the potential of these compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Drug Design and Pharmacological Evaluation
In the field of drug design, compounds with isoxazole and triazole rings have been evaluated for their potential as antimicrobial agents. The study by Suresh, Lavanya, & Rao (2016) on thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives illustrates the process of synthesizing novel compounds and assessing their biological activities against a range of pathogens (Suresh, Lavanya, & Rao, 2016).
Mechanism of Action
Target of action
Compounds with similar structures, such as oxazolines and oxazoles, are important biological scaffolds present within many natural products . They might interact with various biological targets, but the specific targets would depend on the exact structure and properties of the compound.
properties
IUPAC Name |
4-methyl-2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O3/c1-19-11(13(14,15)16)18-21(12(19)23)8-3-6-20(7-4-8)10(22)9-2-5-17-24-9/h2,5,8H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISRANASYQOBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2700013.png)
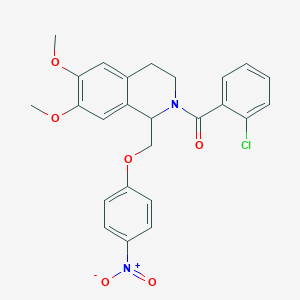

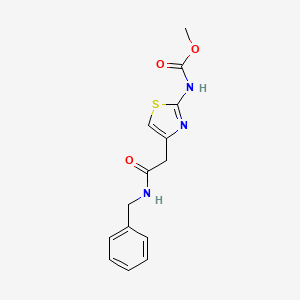
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)
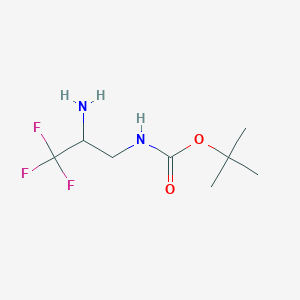

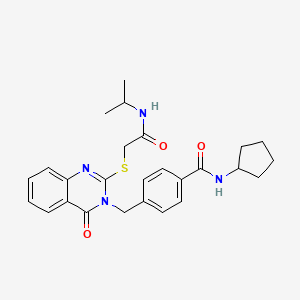
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
